molecular formula C10H12O5S2 B12214302 Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide CAS No. 36715-84-1

Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide

Cat. No.: B12214302
CAS No.: 36715-84-1
M. Wt: 276.3 g/mol
InChI Key: WPZFWVFNLOFEBA-UHFFFAOYSA-N
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Description

Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide is a chemical compound with the molecular formula C4H8O3S It is known for its unique structure, which includes a thiophene ring, a hydroxyl group, and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of tetrahydrothiophene using hydrogen peroxide or other oxidizing agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in substitution reactions, where the hydroxyl group is replaced by other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide is unique due to the presence of the benzenesulfonate group, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives .

Properties

CAS No.

36715-84-1

Molecular Formula

C10H12O5S2

Molecular Weight

276.3 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl) benzenesulfonate

InChI

InChI=1S/C10H12O5S2/c11-16(12)7-6-9(8-16)15-17(13,14)10-4-2-1-3-5-10/h1-5,9H,6-8H2

InChI Key

WPZFWVFNLOFEBA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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